molecular formula C27H32N2O7 B13374585 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B13374585
M. Wt: 496.6 g/mol
InChI Key: IGMVOICTVIGTLH-WJTDDFOZSA-N
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Description

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, benzoyl, and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the 2,5-Dimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic reagent to introduce the 2,5-dimethoxyphenyl group onto the pyrrol-2-one core.

    Addition of the 4-Methoxybenzoyl Group: This can be accomplished through an acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholinyl Propyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 3-(4-morpholinyl)propylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-piperidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-pyrrolidinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the morpholinyl group in 5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O7/c1-33-19-7-5-18(6-8-19)25(30)23-24(21-17-20(34-2)9-10-22(21)35-3)29(27(32)26(23)31)12-4-11-28-13-15-36-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+

InChI Key

IGMVOICTVIGTLH-WJTDDFOZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C=CC(=C4)OC)OC)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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